molecular formula C20H17N5O3S B4541645 2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide

2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide

Cat. No. B4541645
M. Wt: 407.4 g/mol
InChI Key: BXYQRIRJVQWWTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide-based compounds typically involves multi-step chemical reactions starting from benzoyl isothiocyanate, malononitrile, and various alkyl halides. A notable process includes the reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation and reaction with hydrazine to produce benzamide-based 5-aminopyrazoles and their derivatives showing significant activities (Hebishy et al., 2020). Another route involves the condensation of benzofuran derivatives with thiosemicarbazide derivatives, leading to compounds with 1,2,4-triazole and thiadiazole rings, showing potential biological activities (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using mass spectroscopy, 1H NMR, IR spectroscopy, and X-ray analysis. These techniques provide detailed information about the molecular framework, functional groups, and spatial arrangement of atoms within the molecules. For instance, the crystallographic analysis of some benzamide derivatives reveals intermolecular interactions and energy frameworks that are critical for understanding their stability and reactivity (Moreno-Fuquen et al., 2019).

Chemical Reactions and Properties

Benzamide-based compounds undergo various chemical reactions, including Fries rearrangement, cyclization, and condensation, to yield novel derivatives with diverse chemical properties. The microwave-assisted Fries rearrangement has been utilized for efficient synthesis, demonstrating the versatility of these compounds in chemical transformations (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

2-[[2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-25-19(16-10-12-6-2-5-9-15(12)28-16)23-24-20(25)29-11-17(26)22-14-8-4-3-7-13(14)18(21)27/h2-10H,11H2,1H3,(H2,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYQRIRJVQWWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)N)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide

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